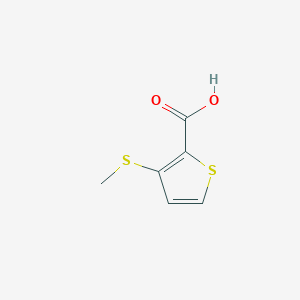

3-(Methylsulfanyl)thiophene-2-carboxylic acid

CAS No.: 60166-80-5

Cat. No.: VC7984570

Molecular Formula: C6H6O2S2

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60166-80-5 |

|---|---|

| Molecular Formula | C6H6O2S2 |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 3-methylsulfanylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H6O2S2/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) |

| Standard InChI Key | XQKCWVLJMUAEPF-UHFFFAOYSA-N |

| SMILES | CSC1=C(SC=C1)C(=O)O |

| Canonical SMILES | CSC1=C(SC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(Methylsulfanyl)thiophene-2-carboxylic acid belongs to the class of thiophene derivatives, which are five-membered aromatic rings containing one sulfur atom. The compound’s systematic IUPAC name is 3-(methylsulfamoyl)thiophene-2-carboxylic acid, reflecting the methylsulfanyl (-S-CH) and carboxylic acid (-COOH) functional groups . Its molecular structure is represented by the SMILES notation CNS(=O)(=O)C1=C(SC=C1)C(=O)O, which encodes the spatial arrangement of atoms and bonds .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 64527-92-0 | |

| Molecular Formula | ||

| Molecular Weight | 221.3 g/mol | |

| IUPAC Name | 3-(methylsulfamoyl)thiophene-2-carboxylic acid | |

| Synonyms | AKOS 93309; Tenoxicam Impurity H |

Structural Analysis

The compound’s planar thiophene ring facilitates π-π interactions, while the electron-withdrawing carboxylic acid and electron-donating methylsulfanyl groups create a polarized electronic environment. X-ray crystallography or computational models (e.g., density functional theory) would be required to confirm bond lengths and angles, but its 3D conformer data suggests a stable configuration with minimal steric hindrance .

Synthesis and Manufacturing

Grignard Reagent-Based Approaches

Although no direct synthesis method for 3-(methylsulfanyl)thiophene-2-carboxylic acid is documented in the provided sources, analogous pathways for related thiophene derivatives offer insights. For example, 3-methyl-2-thiophenecarboxylic acid is synthesized via a Grignard reaction involving 2-bromo-3-methylthiophene, magnesium, and carbon dioxide, followed by acidification . Adapting this method, the methylsulfanyl group could be introduced using a sulfur-containing precursor, such as methyl disulfide or a thiolated Grignard reagent.

A hypothetical synthesis route might involve:

-

Halogenation: Chlorination or bromination of 3-methylsulfanylthiophene at the 2-position.

-

Grignard Formation: Reaction of the halide with magnesium in tetrahydrofuran (THF) under inert conditions .

-

Carboxylation: Quenching the Grignard reagent with carbon dioxide to form the carboxylic acid .

-

Acidification: Treating the intermediate with hydrochloric acid to yield the final product .

Challenges and Optimizations

Introducing the methylsulfanyl group poses unique challenges due to sulfur’s susceptibility to oxidation. Protective strategies, such as using inert atmospheres or low-temperature conditions, may be necessary to prevent the formation of sulfoxides or sulfones. Additionally, solvent selection (e.g., THF or diethyl ether) and stoichiometric ratios of magnesium to halide precursor critically influence reaction efficiency .

Physicochemical Properties

Solubility and Stability

While experimental data for 3-(methylsulfanyl)thiophene-2-carboxylic acid is limited, its solubility can be inferred from structural analogs. The carboxylic acid group confers partial solubility in polar solvents like water or ethanol, whereas the hydrophobic thiophene ring enhances solubility in organic solvents such as ethyl acetate or dichloromethane. Stability studies under varying pH and temperature conditions are absent in the literature, but the compound likely degrades under strong acidic or basic conditions due to hydrolysis of the sulfanyl or carboxylate groups.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at ~1700 cm (carboxylic acid) and at ~1050–1200 cm (sulfonamide) .

-

NMR Spectroscopy: NMR would show signals for the thiophene protons (~6.5–7.5 ppm), methylsulfanyl group (~2.5 ppm), and carboxylic acid proton (~12 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structural similarity to Tenoxicam Impurity H suggests a role in nonsteroidal anti-inflammatory drug (NSAID) synthesis . Thiophene derivatives are also explored as kinase inhibitors or antimicrobial agents, though specific studies on 3-(methylsulfanyl)thiophene-2-carboxylic acid remain unpublished.

Agrochemical Development

Sulfur-containing heterocycles are prevalent in herbicides and fungicides. The methylsulfanyl group’s lipophilicity could enhance membrane permeability in agrochemical formulations, though further bioactivity assays are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume